Dasatinib-d8 - 1132093-70-9

Dasatinib-d8

Catalog Number: EVT-362964
CAS Number: 1132093-70-9
Molecular Formula: C22H26ClN7O2S
Molecular Weight: 496.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dasatinib, a potent and orally active small molecule, is primarily known for its role as a kinase inhibitor targeting BCR-ABL and SRC family kinases. It has been approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)19. The drug's efficacy stems from its ability to inhibit the growth of cancer cells by targeting specific kinases involved in the proliferation and survival of these cells. However, dasatinib's effects extend beyond cancer treatment, as it has been observed to have immunosuppressive properties and potential applications in other fields such as autoimmune diseases and transplantation126.

Applications in Various Fields

Cancer Treatment

Dasatinib has shown efficacy in various cancer types, including leukemia, breast cancer, prostate cancer, and lung adenocarcinoma. In breast cancer, particularly the basal-type or "triple-negative" subtype, dasatinib selectively inhibits growth in vitro, suggesting a potential role in treating this aggressive form of cancer3. In prostate cancer, dasatinib suppresses cell adhesion, migration, and invasion, indicating its potential as a therapeutic agent for metastatic disease4. Moreover, dasatinib has been found to promote necroptosis in lung adenocarcinoma cells when combined with paclitaxel, providing a novel mechanism for enhancing the efficacy of chemotherapy5.

Immunomodulation

Beyond oncology, dasatinib exhibits significant immunosuppressive effects. It profoundly inhibits T-cell effector functions, such as cytokine production, degranulation, and proliferation, at clinically relevant doses1. This immunosuppressive action extends to CD8+ T cells specific for viral and leukemia antigens, which could have implications for graft-vs-leukemia effects and graft-vs-host disease after allogeneic stem cell transplantation2. Dasatinib also inhibits NK-cell cytolytic activity and could potentially be used as an immunosuppressant in autoimmune diseases and transplantation6.

Combination Therapies

Preclinical studies have demonstrated that dasatinib can potentiate the antitumor action of various drugs, suggesting its use in combination therapies for solid tumors8. Clinical trials are exploring combinations of dasatinib with ErbB/HER receptor antagonists, antihormonal therapies, and chemotherapeutic agents in cancers such as breast, colorectal, and prostate cancer8. Additionally, dasatinib has been shown to synergize with other tyrosine kinase inhibitors, such as PKC412, in inhibiting the growth of neoplastic mast cells expressing the D816V-mutated oncogenic variant of KIT7.

Dasatinib

    Compound Description: Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that exhibits potent inhibitory activity against multiple kinases, including BCR-ABL, SRC family kinases, receptor kinases, and TEC family kinases. [] It is primarily used for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), demonstrating efficacy against most imatinib-resistant cases except those with the T315I mutation. [, , ] Dasatinib effectively inhibits the proliferation of cells associated with various cancers, including lung cancer, breast cancer, and glioblastoma. [, , , ]

    Relevance: Dasatinib is the parent compound of Dasatinib-d8, differing only in the presence of eight deuterium atoms in the latter. These deuterium atoms replace hydrogen atoms at specific positions, leading to a difference in mass but not in chemical structure or binding properties. Dasatinib-d8 is often employed as an internal standard in mass spectrometry-based analytical methods for quantifying dasatinib due to its similar chemical behavior and the distinguishable mass difference. []

Imatinib Mesylate

  • Relevance: Imatinib mesylate belongs to the same chemical class as Dasatinib-d8, both being tyrosine kinase inhibitors. [, ] While structurally distinct, they share a similar mechanism of action, targeting tyrosine kinases for therapeutic benefit. This shared target class and mechanism establish their structural relevance.

Quercetin

    Compound Description: Quercetin is a natural flavonoid with potent antioxidant and anti-inflammatory properties. [, ] In combination with dasatinib, it acts as a senolytic agent, selectively targeting and eliminating senescent cells, which contribute to age-related diseases. [, , , ]

    Relevance: While not directly structurally similar to Dasatinib-d8, quercetin is often used in combination with dasatinib for their synergistic senolytic effects. [, , , ] This frequent co-administration in research highlights their functional and therapeutic relationship, albeit not based on direct structural resemblance.

Source and Classification

Dasatinib-d8 is synthesized from Dasatinib through the incorporation of deuterium, enhancing its stability and allowing for more precise pharmacokinetic studies. The compound is classified under pharmaceutical intermediates and research chemicals, particularly in studies involving drug metabolism and kinetics due to its labeled nature.

Synthesis Analysis

The synthesis of Dasatinib-d8 involves several steps that typically include the selective deuteration of specific hydrogen atoms in the Dasatinib molecule. While the exact synthetic route may vary, a general approach includes:

  1. Starting Materials: The synthesis begins with Dasatinib as the precursor.
  2. Deuteration Process: This can be achieved using deuterated solvents or reagents under controlled conditions to selectively replace hydrogen atoms with deuterium.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to ensure that any unreacted starting materials or side products are removed.

A notable method for synthesizing Dasatinib has been documented, which emphasizes high yield and purity while minimizing side reactions. The final product typically exhibits a high degree of purity, often exceeding 99% as determined by high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Dasatinib-d8 retains the core structure of Dasatinib but features deuterium atoms at specific positions within its molecular framework. The molecular formula for Dasatinib-d8 remains similar to that of Dasatinib but reflects the substitution of hydrogen atoms with deuterium:

  • Molecular Formula: C22H18D8ClN3O2S
  • Molecular Weight: Approximately 496.05 g/mol.

The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the positions of deuterium atoms within the molecule, confirming successful labeling.

Chemical Reactions Analysis

Dasatinib-d8 participates in various chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:

  1. Kinase Inhibition: As a tyrosine kinase inhibitor, Dasatinib-d8 interacts with ATP-binding sites on target kinases, leading to competitive inhibition.
  2. Metabolism Studies: The deuterated form allows researchers to trace metabolic pathways more accurately using mass spectrometry due to differences in mass between hydrogen and deuterium.

These reactions are crucial for understanding how Dasatinib-d8 behaves in biological systems compared to its non-deuterated form.

Mechanism of Action

The mechanism by which Dasatinib-d8 exerts its effects is primarily through the inhibition of tyrosine kinases:

  1. Binding Affinity: The compound binds to the active sites of BCR-ABL and other tyrosine kinases, preventing phosphorylation of downstream signaling molecules.
  2. Cellular Effects: This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Studies have shown that deuteration may influence the binding kinetics and stability of the compound, potentially enhancing its efficacy or altering its pharmacokinetic profile .

Physical and Chemical Properties Analysis

Dasatinib-d8 exhibits several physical and chemical properties that are critical for its application:

These properties are essential for determining appropriate formulations for pharmacological use .

Applications

Dasatinib-d8 serves multiple scientific applications:

  1. Pharmacokinetic Studies: Used extensively in drug metabolism studies to track how drugs behave in biological systems.
  2. Cancer Research: Provides insights into the mechanisms of action of tyrosine kinase inhibitors and their effects on cancer cell signaling pathways.
  3. Analytical Chemistry: Acts as a reference standard in analytical methods such as mass spectrometry and NMR spectroscopy.

Properties

CAS Number

1132093-70-9

Product Name

Dasatinib-d8

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Molecular Formula

C22H26ClN7O2S

Molecular Weight

496.1 g/mol

InChI

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2

InChI Key

ZBNZXTGUTAYRHI-COMRDEPKSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Synonyms

N-[2-Chloro-6-methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl-d8]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide; BMS-354825-d8;

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.